BTK inhibitor 10 is classified as a small-molecule inhibitor. It falls under the category of irreversible inhibitors that covalently bond to the active site of Bruton's Tyrosine Kinase, specifically targeting the cysteine residue at position 481. This classification is crucial as it distinguishes it from reversible inhibitors, which bind through non-covalent interactions.
The synthesis of BTK inhibitor 10 involves several key steps:
BTK inhibitor 10 has a complex molecular structure characterized by a pyridinone nucleus, which is critical for its inhibitory activity against Bruton's Tyrosine Kinase. The molecular formula is , with a molecular weight of approximately 441.48 g/mol .
The structural analysis reveals that BTK inhibitor 10 binds to the enzyme in an inactive conformation known as DFG-in/C-helix-out, which is essential for its irreversible binding mechanism. High-resolution crystal structures have confirmed the formation of hydrogen bonds between the compound and key residues in the active site of Bruton's Tyrosine Kinase .
The chemical reactions involved in synthesizing BTK inhibitor 10 primarily focus on coupling reactions, deprotection steps, and final acylation processes:
The mechanism by which BTK inhibitor 10 exerts its effects involves covalent modification of Bruton's Tyrosine Kinase at cysteine residue C481. This action leads to:
BTK inhibitor 10 exhibits specific physical properties that contribute to its functionality:
BTK inhibitor 10 has significant potential applications in:
Bruton tyrosine kinase inhibitor 10 emerged from systematic structure-activity relationship studies within patent WO2018145525, specifically identified as "Example 33" in the disclosure. This compound originated from scaffold-hopping strategies applied to purine-based kinase inhibitors, where the imidazole ring of purine was replaced with a pyrazole to form a pyrazolo[3,4-d]pyrimidine core. This bioisosteric exchange preserved critical hydrogen-bonding capacity with the kinase hinge region (Met477 backbone) while altering electronic distribution and lipophilicity profiles [1] [2]. The patent exemplifies molecular hybridization techniques, incorporating a para-phenoxyphenyl moiety into the scaffold to enhance hydrophobic packing in Bruton tyrosine kinase's selectivity pocket. Key structural modifications included:
Table 1: Critical Structural Features Derived from WO2018145525
| Structural Element | Role in Bruton Tyrosine Kinase Inhibition | Modification Rationale |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | ATP-competitive hinge binding (Met477 backbone H-bond) | Purine bioisostere with improved metabolic stability |
| Acrylamide warhead | Covalent bond formation with Cys481 in Bruton tyrosine kinase ATP site | Enables irreversible inhibition; prolongs pharmacodynamic effect |
| Ortho-methylphenoxy phenyl | Back-pocket occupancy | Enhances selectivity via steric complementarity with Bruton tyrosine kinase hydrophobic cleft |
| Piperidine linker | Positions acrylamide for nucleophilic attack | Optimized C4-substituent length for Cys481 accessibility |
This scaffold evolution resulted in a compound with 30-fold enhanced potency over the purine progenitor, validated through enzymatic assays showing a second-order rate constant (kinact/KI) of 60.7 M–1s–1 for the initial lead [3].
Bruton tyrosine kinase inhibitor 10’s design incorporated critical pharmacophoric lessons from epidermal growth factor receptor-targeted pyrimidines while addressing Bruton tyrosine kinase’s distinct conformational requirements. Unlike epidermal growth factor receptor inhibitors (e.g., osimertinib) that target the active "DFG-in" kinase conformation, Bruton tyrosine kinase inhibitor 10 stabilizes an inactive "DFG-out" state through:
Table 2: Structural Differentiation from Epidermal Growth Factor Receptor Inhibitors
| Feature | Epidermal Growth Factor Receptor Inhibitors (e.g., Osimertinib) | Bruton Tyrosine Kinase Inhibitor 10 |
|---|---|---|
| Core Scaffold | Quinazoline/quinoline | Pyrazolo[3,4-d]pyrimidine |
| Targeted Kinase Conformation | Active (DFG-in) | Inactive (DFG-out) |
| Covalent Residue | Cys797 | Cys481 |
| Selectivity Determinant | Gatekeeper residue (Thr790) steric clash | Ortho-methylphenoxy-induced back-pocket occlusion |
| Water-Solubilizing Groups | Basic side chains (e.g., morpholino) | Minimal polar surface area; relies on crystalline dispersion |
This deliberate divergence from epidermal growth factor receptor inhibitor architecture conferred >300-fold selectivity against epidermal growth factor receptor, as confirmed by kinome-wide screening panels [4] [6].
Bruton tyrosine kinase inhibitor 10’s selectivity was engineered through iterative structure-based design focused on Bruton tyrosine kinase’s unique structural determinants:
Table 3: Selectivity Profile Against Cys-Containing Kinases
| Kinase Target | Cys Homologue Position | Inhibition (kinact/KI, M–1s–1) | Selectivity vs. Bruton Tyrosine Kinase |
|---|---|---|---|
| Bruton tyrosine kinase | Cys481 | 1,520 | 1-fold |
| Epidermal growth factor receptor | Cys797 | <10 | >152-fold |
| ERBB4 | Cys803 | <10 | >152-fold |
| BMX | Cys496 | 5.0 | 304-fold |
| Janus kinase 3 | Cys909 | <10 | >152-fold |
Cellular validation confirmed sustained Bruton tyrosine kinase occupancy (>90% at 24 hours post-dosing in collagen-induced arthritis models) despite rapid plasma clearance, demonstrating the pharmacodynamic advantage of irreversible covalent inhibition [1] [3]. The compound achieved significant arthritis score reduction (8.33 → 3.62; p<0.01) at 30 mg/kg/day in murine models, validating its therapeutic potential for autoimmune indications through selective Bruton tyrosine kinase blockade [1].
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5